2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate
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Description
2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as O-Tolylaminoethyl ethyl 4-ethoxyphenyl-2-oxo-2-ethyl acetate or simply as OTET. In
Scientific Research Applications
Efficient Reagent for Novel α-Ketoamide Derivatives Synthesis
A study by El‐Faham et al. (2013) utilized OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide (DIC) approach for synthesizing a novel series of α-ketoamide derivatives. These compounds were synthesized via the ring opening of N-acylisatin, demonstrating OxymaPure's superiority in purity and yield over traditional methods. The synthesized compounds were analyzed using FT-IR, NMR, and elemental analysis (El‐Faham et al., 2013).
Novel Quinoxalines Synthesis and Their Potential Applications
Research by Zarrouk et al. (2014) focused on the synthesis of quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, for use as corrosion inhibitors for copper in nitric acid media. The study explored the relationship between molecular structure and inhibition efficiency, providing insights into the potential applications of these compounds beyond their primary synthesis objectives (Zarrouk et al., 2014).
Synthesis and Properties of Related Compounds
The synthesis and properties of compounds structurally related to 2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate have been explored, demonstrating various methodologies and potential applications in scientific research. These include the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, highlighting complex reactions and the potential for studying atropisomerism due to the high energy barrier for rotation around the N-aryl single bond (Yavari et al., 2002).
properties
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-23-16-10-8-15(9-11-16)12-19(22)24-13-18(21)20-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLOQYUVLJWORO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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